N-(2-methoxy-5-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound belongs to the pyrazolo[4,3-c]pyridine carboxamide family, characterized by a fused pyrazole-pyridine core. The structure includes a 3-oxo group, a phenyl ring at position 2, a methyl group at position 5, and a carboxamide moiety at position 5. The amide nitrogen is substituted with a 2-methoxy-5-methylphenyl group, distinguishing it from analogs through its unique substitution pattern.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14-9-10-19(29-3)18(11-14)23-21(27)16-12-25(2)13-17-20(16)24-26(22(17)28)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUIZVBBFXXQJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the phenyl and methoxy-methylphenyl groups. Common reagents used in these reactions include various amines, aldehydes, and ketones, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or aldehydes to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds related to pyrazolo[4,3-c]pyridine exhibit promising antimicrobial activity against various pathogens. For instance, derivatives have been tested against Mycobacterium tuberculosis and shown to possess significant inhibitory effects . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antioxidant Activity
The antioxidant potential of pyrazolo[4,3-c]pyridine derivatives has been assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl). Many derivatives demonstrated strong free radical scavenging abilities, suggesting their utility in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
Several studies have reported that pyrazolo[4,3-c]pyridine compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes them potential candidates for treating chronic inflammatory conditions .
Case Study 1: Antitubercular Activity
A study conducted by Rao et al. synthesized a series of pyrazolo[4,3-c]pyridine derivatives and evaluated their antitubercular activity through molecular docking and biological assays. The most active compound showed a significant reduction in bacterial viability compared to controls, supporting its potential as a lead candidate for further development against tuberculosis .
Case Study 2: Antioxidant Screening
In another investigation focused on antioxidant properties, several derivatives were subjected to DPPH assays. The results indicated that compounds with specific substituents at the phenyl ring exhibited enhanced scavenging activity compared to others. This study underscores the importance of structural modifications in optimizing antioxidant efficacy .
Conclusion and Future Directions
N-(2-methoxy-5-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide represents a promising scaffold for drug development due to its diverse biological activities. Future research should focus on:
- Expanding the library of derivatives through novel synthetic strategies.
- Conducting comprehensive pharmacological evaluations.
- Investigating the mechanisms underlying its biological activities.
The compound's potential applications in treating infectious diseases and oxidative stress-related conditions highlight its significance in pharmaceutical research.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs share the pyrazolo[4,3-c]pyridine core but differ in substituents at the amide nitrogen and position 3. Key comparisons are summarized below:
Table 1: Structural Comparison of Pyrazolo[4,3-c]pyridine Carboxamides
| Compound ID / Name | Amide Substituent | Position 5 Substituent | Key Structural Differences |
|---|---|---|---|
| Target Compound | 2-methoxy-5-methylphenyl | Methyl | Balanced hydrophobic/hydrogen-bonding groups |
| N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (923682-25-1) | 4-ethoxyphenyl | Ethyl | Larger 5-ethyl group; para-ethoxy substitution |
| N-(4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (923175-15-9) | 4-methylphenyl | Propyl | Increased lipophilicity (propyl vs. methyl) |
| 5-benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (923216-25-5) | 3-methylphenyl | Benzyl | Bulky benzyl group; meta-methyl substitution |
| 3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (923233-41-4) | 2-methoxyethyl | Propyl | Alkyl ether substituent; flexible side chain |
Key Observations:
Amide Substituent Effects: The target compound’s 2-methoxy-5-methylphenyl group introduces steric hindrance and electronic effects distinct from para-substituted analogs (e.g., 4-ethoxyphenyl in 923682-25-1). 3-Methylphenyl (923216-25-5) and 4-methylphenyl (923175-15-9) substituents lack the methoxy group, reducing polar interactions.
Position 5 Substituents: Methyl (target) vs. ethyl/propyl/benzyl: Smaller alkyl groups (methyl) may improve solubility compared to bulkier substituents like benzyl (923216-25-5) or propyl (923175-15-9) .
Biological Implications :
- Analogs like KEV () demonstrate kinase inhibition, suggesting the target compound’s 2-methoxy-5-methylphenyl group could optimize binding pocket interactions for selectivity .
- Propyl/ethyl groups (923175-15-9, 923682-25-1) may enhance membrane permeability but risk off-target effects due to increased lipophilicity.
Physicochemical and Computational Insights
- LogP : The methyl group at position 5 and methoxy substituent likely yield a moderate LogP compared to ethyl/propyl analogs (higher LogP) .
- Solubility : The methoxy group may improve aqueous solubility relative to purely hydrophobic substituents (e.g., 4-methylphenyl).
- Docking Studies : Related compounds (e.g., KEV) show JAK/STAT inhibition via pyrazolo-pyridine scaffold interactions; the target’s substituents may enhance affinity for similar targets .
Biological Activity
N-(2-methoxy-5-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex heterocyclic compound notable for its distinctive pyrazolo[4,3-c]pyridine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include anti-inflammatory and anticancer properties. This article reviews the available literature on its biological activity and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 388.4 g/mol. The compound features a pyrazole ring fused to a pyridine ring and is characterized by various substituents that enhance its chemical properties and potential biological activities .
2. Anticancer Potential
While specific studies on the anticancer activity of N-(2-methoxy-5-methylphenyl)-5-methyl-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine are sparse, similar compounds in the pyrazolo family have been investigated for their cytotoxic effects against various cancer cell lines. The mechanisms often involve the inhibition of DNA repair pathways and modulation of apoptotic signals .
Case Study:
In a study examining related pyrazolo compounds, it was found that certain derivatives enhanced the cytotoxicity of established chemotherapeutic agents through mechanisms such as poly(ADP-ribose) polymerase (PARP) inhibition . Although direct evidence for N-(2-methoxy-5-methylphenyl)-5-methyl... is lacking, these findings suggest potential pathways for further exploration.
The exact mechanisms of action for N-(2-methoxy-5-methylphenyl)-5-methyl-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine are still under investigation. However, it is hypothesized that its biological activity may involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
